An In-depth Technical Guide to 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene and Its Isomer
An In-depth Technical Guide to 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene and its identified isomer, 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene. While direct, in-depth literature for the titular compound is scarce, this document synthesizes available data, proposes synthetic pathways based on established methodologies, and explores the potential applications of these compounds in the field of medicinal chemistry and drug discovery. The information is structured to provide both foundational knowledge and practical insights for researchers working with fluorinated aromatic compounds.
Introduction: The Significance of Fluorinated Moieties in Drug Discovery
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance the pharmacological profile of drug candidates by modulating key physicochemical properties. The difluoromethoxy (-OCHF₂) group, in particular, is of growing interest due to its ability to serve as a lipophilic hydrogen bond donor, improve metabolic stability, and act as a bioisostere for other functional groups. When combined with other substitutions on an aromatic ring, such as fluorine and methyl groups, a diverse chemical space with tunable electronic and steric properties can be explored, offering new avenues for the design of novel therapeutics. This guide focuses on the difluoromethoxy-fluoro-methyl-benzene scaffold, a promising but currently under-documented class of compounds.
Core Identifiers and Physicochemical Properties
A challenge in researching 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene is the lack of a specific, publicly available CAS number. However, a constitutional isomer, 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene, has been identified and is commercially available.
Identified Isomer: 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene
| Identifier | Value | Source |
| CAS Number | 1214382-97-4 | ChemScene |
| IUPAC Name | 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene | ChemScene |
| Molecular Formula | C₈H₇F₃O | ChemScene |
| Molecular Weight | 176.14 g/mol | ChemScene |
| SMILES | CC1=CC(=C(C=C1)F)OC(F)F | ChemScene |
Note: The IUPAC name indicates a benzene ring with a fluorine at position 1, a difluoromethoxy group at position 2, and a methyl group at position 4.
Target Compound: 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene
| Identifier | Value |
| CAS Number | Not readily available |
| IUPAC Name | 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene |
| Molecular Formula | C₈H₇F₃O |
| Molecular Weight | 176.14 g/mol |
| SMILES | CC1=C(C=C(C=C1)OC(F)F)F |
Note: The IUPAC name indicates a benzene ring with a methyl group at position 1, a fluorine at position 2, and a difluoromethoxy group at position 4.
Synthesis of Difluoromethoxy-Fluoro-Methyl-Benzene Isomers
The introduction of the difluoromethoxy group onto an aromatic ring is a key synthetic challenge. A robust and efficient method involves the fluorodesulfurization of thionoesters. This approach offers good functional group tolerance and high yields.
General Synthetic Strategy: Fluorodesulfurization of Thionoesters
A highly effective method for the synthesis of aromatic compounds bearing a difluoro(methoxy)methyl group is the fluorodesulfurization of the corresponding thionoesters using a combination of a fluorinating agent and a Lewis acid catalyst.[1] A particularly successful system is the use of (Diethylamino)sulfur trifluoride (DAST) in the presence of a catalytic amount of tin(IV) chloride (SnCl₄).[1]
The general workflow for this synthesis is as follows:
Figure 1: General workflow for the synthesis of difluoromethoxy aromatic compounds.
Proposed Synthesis of 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene
Starting Material: 2-Bromo-1-fluoro-4-methylbenzene
Step 1: Synthesis of Methyl (3-fluoro-4-methylphenyl)methanethioate
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To a solution of 2-bromo-1-fluoro-4-methylbenzene in an anhydrous ether solvent (e.g., THF), magnesium turnings are added to initiate the formation of the Grignard reagent, (3-fluoro-4-methylphenyl)magnesium bromide.
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The Grignard reagent is then added dropwise to a solution of O-methyl carbonochloridothioate in an anhydrous ether solvent at a low temperature (e.g., -78 °C) to form the thionoester intermediate.
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The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude thionoester, which can be purified by column chromatography.
Step 2: Fluorodesulfurization to 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene
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The purified thionoester is dissolved in an anhydrous chlorinated solvent (e.g., dichloromethane).
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The solution is cooled to 0 °C, and DAST (2.0 equivalents) is added dropwise, followed by a catalytic amount of SnCl₄ (0.05 equivalents).[1]
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The reaction mixture is allowed to warm to room temperature and stirred for several hours.
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The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
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The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
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The crude product is purified by silica gel column chromatography to yield 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene.
Proposed Synthesis of 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene
Starting Material: 4-Bromo-2-fluoro-1-methylbenzene
The synthesis would follow the same two-step procedure as outlined above, starting with 4-bromo-2-fluoro-1-methylbenzene to generate the corresponding Grignard reagent and subsequently the thionoester, methyl (3-fluoro-4-methylphenyl)methanethioate. The subsequent fluorodesulfurization with DAST and catalytic SnCl₄ would yield the target compound, 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene.
Physicochemical Properties and Their Implications for Drug Design
The introduction of a difluoromethoxy group significantly influences the electronic properties of the aromatic ring. It acts as a moderate electron-withdrawing group through both inductive and resonance effects.[1] This can impact the pKa of nearby functional groups and influence drug-receptor interactions.
The lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties, is also modulated by the difluoromethoxy group. While generally increasing lipophilicity, the -OCHF₂ group can engage in hydrogen bonding, which can be advantageous for target binding.[2]
Potential Applications in Drug Development
Aryl difluoromethyl ethers are found in a number of medicinally important compounds, including enzyme inhibitors and antimicrobial agents.[3] The metabolic stability of the difluoromethoxy group makes it an attractive replacement for a methoxy group, which can be susceptible to O-dealkylation.
Given the prevalence of the fluoro-methyl-phenyl scaffold in various therapeutic areas, these difluoromethoxylated derivatives could be valuable as:
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Kinase Inhibitors: The electron-withdrawing nature of the substituents can influence the binding affinity to the ATP-binding pocket of kinases.
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Central Nervous System (CNS) Agents: The modulated lipophilicity could be beneficial for crossing the blood-brain barrier.
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Agrochemicals: The metabolic stability imparted by the difluoromethoxy group is also a desirable trait in the development of new pesticides and herbicides.
Safety and Handling
Detailed toxicological data for these specific compounds are not available. However, as with all fluorinated organic compounds, appropriate safety precautions should be taken. Handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier for 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene.
Conclusion
While 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene remains a compound with limited publicly available data, its synthesis is feasible through established modern synthetic methodologies. Its isomer, 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene, provides a tangible entry point for researchers to explore this chemical space. The unique combination of a difluoromethoxy group with fluoro and methyl substituents on a benzene ring offers a promising scaffold for the development of novel molecules with potentially enhanced pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of these compounds is warranted to fully unlock their potential in drug discovery and materials science.
References
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
- Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical science, 10(10), 2977–2983*.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Ni, C., & Hu, J. (2014). The unique role of fluorine in industry and life sciences. Engineering, 4(1), 1-2.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of fluorine chemistry, 109(1), 3-11.
- Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of fluorine chemistry, 126(2), 157-163.
